An In-Depth Technical Guide to 4-tert-Butyl-o-xylene (CAS 7397-06-0): Synthesis, Reactivity, and Applications
An In-Depth Technical Guide to 4-tert-Butyl-o-xylene (CAS 7397-06-0): Synthesis, Reactivity, and Applications
Abstract
4-tert-Butyl-o-xylene, also known as 4-tert-butyl-1,2-dimethylbenzene, is a substituted aromatic hydrocarbon with significant utility as a chemical intermediate and solvent in organic synthesis.[1][2] Its molecular structure, featuring a benzene ring substituted with two adjacent methyl groups and a sterically bulky tert-butyl group, imparts unique physicochemical properties and reactivity patterns.[1] This guide provides a comprehensive technical overview of 4-tert-Butyl-o-xylene, intended for researchers, chemists, and professionals in drug development. We will explore its core properties, detail its primary synthesis via Friedel-Crafts alkylation with mechanistic insights, delineate its key chemical transformations, and discuss its applications, particularly as a precursor for fine chemicals and potential pharmaceutical scaffolds. This document consolidates critical data, field-proven protocols, and safety information to serve as an authoritative resource for laboratory and industrial applications.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational for any experimental design. 4-tert-Butyl-o-xylene is a clear, colorless liquid at room temperature.[3][4] Its key identifiers and properties are summarized below.
Table 1: Chemical Identifiers for 4-tert-Butyl-o-xylene
| Identifier | Value | Source(s) |
| CAS Number | 7397-06-0 | [1][5] |
| IUPAC Name | 4-tert-butyl-1,2-dimethylbenzene | [1][3] |
| Molecular Formula | C₁₂H₁₈ | [1][5] |
| Molecular Weight | 162.27 g/mol | [1][3] |
| InChI Key | QRPPSTNABSMSCS-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | CC1=C(C=C(C=C1)C(C)(C)C)C | [1][3] |
| EC Number | 625-953-5 | [3][6] |
| DSSTox Substance ID | DTXSID7064659 | [3][7] |
Table 2: Physicochemical Properties of 4-tert-Butyl-o-xylene
| Property | Value | Source(s) |
| Appearance | Clear, colorless liquid | [3][8] |
| Boiling Point | 200-210 °C (lit.) | [2][4] |
| Melting Point | ~ -27 °C | [1][9] |
| Density | 0.871 g/mL at 25 °C (lit.) | [2][4] |
| Flash Point | 82 °C (179 °F) | [3][10] |
| Refractive Index (n20/D) | 1.498 (lit.) | [2][4] |
| Vapor Pressure | 0.207 mmHg at 25 °C | [4][11] |
Synthesis: The Friedel-Crafts Alkylation Approach
The most prevalent and industrially viable method for synthesizing 4-tert-Butyl-o-xylene is the Friedel-Crafts alkylation of o-xylene.[1] This classic electrophilic aromatic substitution reaction is efficient but requires careful control of conditions to ensure high regioselectivity and minimize side reactions.[12]
Mechanistic Rationale
The reaction proceeds by generating a tert-butyl carbocation, a potent electrophile, from an alkylating agent like tert-butyl chloride or tert-butanol.[1][13] A strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is essential for facilitating the formation of this carbocation from the alkyl halide.[12][14]
The electrophile then attacks the electron-rich π-system of the o-xylene ring. The two methyl groups on o-xylene are ortho, para-directing activators. The incoming bulky tert-butyl group is directed to the para position relative to the C1-methyl group for two principal reasons:
-
Electronic Effects : The para position is electronically activated by the methyl groups.
-
Steric Hindrance : The ortho positions are sterically hindered by the adjacent methyl groups, making the para position (C4) the most accessible site for the large tert-butyl electrophile.[15]
This combination of electronic and steric factors results in the highly selective formation of the 4-substituted product.
Caption: Mechanism of Friedel-Crafts Alkylation.
Detailed Experimental Protocol: Synthesis from o-Xylene and tert-Butyl Chloride
This protocol describes a laboratory-scale synthesis using anhydrous aluminum chloride as the catalyst.[16]
Materials & Equipment:
-
o-Xylene (reagent grade, anhydrous)
-
tert-Butyl chloride (reagent grade)
-
Anhydrous aluminum chloride (handle in a dry environment)
-
Dichloromethane (anhydrous solvent)
-
Ice-water bath
-
Three-neck round-bottom flask with magnetic stirrer, dropping funnel, and reflux condenser
-
Gas trap (for HCl byproduct)
-
Separatory funnel, drying agent (e.g., anhydrous MgSO₄), rotary evaporator
Procedure:
-
Reaction Setup: Assemble the dry three-neck flask equipped with a magnetic stir bar. Attach the dropping funnel and the condenser, which is fitted with a gas trap (e.g., a tube leading to a beaker of water or a dilute NaOH solution to neutralize the evolved HCl gas).[15] The entire apparatus should be under an inert atmosphere (e.g., nitrogen or argon).
-
Initial Charging: In the flask, dissolve anhydrous AlCl₃ (0.1 eq) in dichloromethane. Cool the flask to 0-5 °C using an ice-water bath.
-
Reagent Addition: In the dropping funnel, prepare a solution of o-xylene (1.2 eq) and tert-butyl chloride (1.0 eq) in dichloromethane.
-
Reaction Execution: Add the o-xylene/tert-butyl chloride solution dropwise to the stirred, cooled AlCl₃ suspension over 30-60 minutes. Maintain the temperature below 10 °C to control the reaction rate and prevent side reactions. After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours or until TLC/GC analysis indicates completion.
-
Workup (Quenching): Slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex. Caution: This is an exothermic process.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold dilute HCl, water, and saturated sodium bicarbonate solution, followed by a final wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure 4-tert-Butyl-o-xylene.[12]
Caption: Laboratory workflow for synthesis and purification.
Chemical Reactivity and Synthetic Utility
The presence of three alkyl groups on the benzene ring makes 4-tert-Butyl-o-xylene a versatile intermediate.[1] The methyl groups are susceptible to oxidation and benzylic halogenation, while the remaining activated positions on the aromatic ring can undergo further electrophilic substitution.
Caption: Key reaction pathways from 4-tert-butyl-o-xylene.
Oxidation of Methyl Groups
Similar to the industrial oxidation of p-xylene to terephthalic acid, the two methyl groups of 4-tert-Butyl-o-xylene can be oxidized to carboxylic acids.[17][18] Using strong oxidizing agents like potassium permanganate (KMnO₄) or catalytic oxidation systems (e.g., Co/Mn/Br catalysts), it is possible to synthesize 4-tert-butylphthalic acid.[19][20] This dicarboxylic acid derivative serves as a valuable building block for polymers, plasticizers, and other specialty chemicals.
Electrophilic Aromatic Substitution
-
Nitration: The aromatic ring can undergo nitration using standard nitrating mixtures (e.g., nitric acid and sulfuric acid) to introduce one or more nitro groups.[1] The resulting nitro derivatives are crucial precursors for synthesizing amines (via reduction), which are common in dye and pharmaceutical manufacturing.
-
Halogenation: Direct halogenation of the aromatic ring with Br₂ or Cl₂ in the presence of a Lewis acid catalyst can introduce halogen atoms onto the ring, providing another handle for further functionalization, such as in cross-coupling reactions.[1]
Benzylic Halogenation
Perhaps one of the most useful transformations for drug development intermediates is the selective halogenation of the benzylic methyl groups. Using reagents like N-bromosuccinimide (NBS) with a radical initiator, it is possible to form 1,2-bis(bromomethyl)-4-tert-butylbenzene.[2] This product is a powerful bifunctional electrophile, ideal for building complex heterocyclic structures or linking molecular fragments.
Applications in Research and Development
The utility of 4-tert-Butyl-o-xylene stems from its role as a versatile starting material and solvent.[1][2]
-
Intermediate for Fine Chemicals: It serves as a precursor in the synthesis of agrochemicals and other specialty chemicals where the specific substitution pattern is required.[1]
-
Role in Pharmaceutical Scaffolding: In drug discovery, the incorporation of a tert-butyl group is a common strategy to enhance metabolic stability and modulate lipophilicity.[21] By blocking a potential site of metabolism (the C4 position) and increasing the molecule's fat-solubility, this group can improve a drug candidate's pharmacokinetic profile. Derivatives of 4-tert-Butyl-o-xylene, especially those functionalized at the methyl groups, are therefore attractive scaffolds for building novel active pharmaceutical ingredients (APIs).[22]
-
Solvent Applications: Its properties as a relatively non-polar, high-boiling aromatic solvent make it suitable for certain organic reactions, such as the synthesis of 2,7-di-tert-butylcarbazole.[2]
Spectroscopic and Analytical Profile
Structural confirmation for a compound of this nature relies heavily on spectroscopic methods.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum is expected to show a singlet for the nine equivalent protons of the tert-butyl group (~1.3 ppm), two distinct singlets for the two non-equivalent methyl groups on the ring (~2.2-2.3 ppm), and three signals in the aromatic region (~7.0-7.3 ppm) corresponding to the three aromatic protons.[23]
-
¹³C NMR: The spectrum will display distinct signals for the quaternary carbons of the tert-butyl group, the methyl carbons, and the six unique aromatic carbons.[24]
-
-
Other Techniques: The National Institute of Standards and Technology (NIST) Chemistry WebBook contains reference spectra, including mass spectrum (electron ionization), IR spectrum, and UV/Visible data for this compound, which are invaluable for identity confirmation.[5][9]
Safety, Handling, and Storage
Adherence to safety protocols is paramount when working with any chemical.
-
Hazard Identification: 4-tert-Butyl-o-xylene is classified as hazardous. It may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[3][7] It is also a combustible liquid.[25]
-
Handling and Personal Protective Equipment (PPE): Handle only in a well-ventilated area, preferably within a chemical fume hood.[7] Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6] Keep away from heat, sparks, and open flames.[26]
-
Storage and Incompatibilities: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7][26] It is incompatible with strong oxidizing agents.[26]
Conclusion
4-tert-Butyl-o-xylene is more than a simple substituted aromatic hydrocarbon; it is a strategically designed building block with significant potential. Its synthesis is rooted in the foundational principles of organic chemistry, and its specific substitution pattern provides multiple avenues for sophisticated chemical transformations. For researchers in materials science, agrochemicals, and particularly drug development, this compound offers a robust starting point for creating complex and high-value molecules. A thorough understanding of its properties, synthesis, reactivity, and safety is essential for unlocking its full potential in scientific innovation.
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SpectraBase. (n.d.). 4-Tert-butyl-o-xylene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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